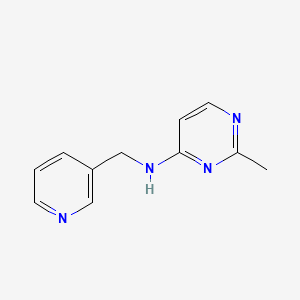

![molecular formula C16H11F3N4O2S B2502990 2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 884992-48-7](/img/structure/B2502990.png)

2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides involves a multi-step process starting from benzoic acid. The benzoic acid is first converted into ethyl benzoate, followed by benzohydrazide, and then to 5-phenyl-1,3,4-Oxadiazol-2-thiol. The final target compounds are synthesized by reacting this intermediate with various N-alkyl/aryl substituted 2-bromoacetamide in the presence of DMF and sodium hydride. This method could potentially be adapted for the synthesis of 2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide by substituting the phenyl group with a pyridin-4-yl group at the appropriate step .

Molecular Structure Analysis

The molecular structure of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides shows a folded conformation around the methylene carbon atom of the thioacetamide bridge. The pyrimidine ring is inclined at an angle to the benzene ring, which is stabilized by an intramolecular N—H⋯N hydrogen bond. This information suggests that the molecular structure of this compound might also exhibit a folded conformation with possible intramolecular hydrogen bonding, contributing to its stability .

Chemical Reactions Analysis

Although the specific chemical reactions of this compound are not detailed in the provided papers, the synthesis and structure of similar compounds suggest that it may undergo reactions typical of acetamides, oxadiazoles, and thioethers. These could include nucleophilic substitution reactions at the sulfur atom and potential electrophilic aromatic substitution reactions on the pyridinyl ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, based on the properties of similar compounds, it can be inferred that this compound would likely exhibit moderate solubility in polar organic solvents due to the presence of the acetamide group and potential hydrogen bonding. The presence of the trifluoromethyl group could also influence the compound's lipophilicity and electronic properties, potentially affecting its reactivity and interaction with biological targets .

科学的研究の応用

Synthesis and Biological Activity

Synthesis and Anti-microbial Screening : A study focused on the synthesis of derivatives by the condensation of 4-phenyl-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol and 2-Chloro-N-(aryl)acetamide, exploring their anti-bacterial, anti-fungal, and anti-tuberculosis activities. These derivatives have shown a wide range of pharmaceutical activities, including anti-inflammatory, analgesic, and antimicrobial effects, highlighting the versatile biological importance of compounds containing the 1,2,4-triazole ring system (B. MahyavanshiJyotindra et al., 2011).

Thermally Stable Polyimides and Poly(amide-imide) : Another research avenue involves the synthesis of thermally stable polyimides and a poly(amide-imide) containing a 1,3,4-oxadiazole-2-pyridyl pendant group, demonstrating the compound's potential in material science for the development of polymers with enhanced thermal stability and solubility in polar and aprotic solvents (Y. Mansoori et al., 2012).

Computational and Pharmacological Evaluation : A study evaluated the pharmacological potential of novel derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This research emphasizes the computational approach in identifying and designing compounds with significant biological activities, showcasing the chemical compound's relevance in drug discovery and development (M. Faheem, 2018).

作用機序

Target of Action

The primary targets of this compound, also known as 2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide, are Escherichia coli and Staphylococcus epidermidis . These bacteria play a crucial role in various infections and diseases.

Mode of Action

The compound acts as an antimicrobial agent , inhibiting the growth of Escherichia coli and Staphylococcus epidermidis . It interacts with these bacteria, leading to their inhibition and thus preventing the progression of the infection.

Result of Action

As a result of its action, this compound inhibits the growth of Escherichia coli and Staphylococcus epidermidis . This leads to a decrease in the bacterial population, aiding in the treatment of bacterial infections. Additionally, the compound exhibits antioxidant activity, which could potentially contribute to its therapeutic effects .

特性

IUPAC Name |

2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N4O2S/c17-16(18,19)11-3-1-2-4-12(11)21-13(24)9-26-15-23-22-14(25-15)10-5-7-20-8-6-10/h1-8H,9H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGDMEJUHRSHJFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2502907.png)

![N-(3,5-dimethylphenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2502908.png)

![(1S,2S,5R,6S)-2-Amino-2-ethoxycarbonylbicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2502909.png)

![1-(Cyclopropanesulfonyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine](/img/structure/B2502910.png)

![N-(3-acetamidophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2502911.png)

![(3,5-dimethylphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2502912.png)

![N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2502920.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-pentoxybenzamide](/img/structure/B2502927.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2502929.png)

![N,5-Dimethyl-2-methylsulfonyl-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]pyrimidine-4-carboxamide](/img/structure/B2502930.png)